Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-
Description
The compound Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is a tri-substituted urea derivative characterized by three distinct moieties:
- N-(1-methylethyl): An isopropyl group contributing steric bulk.
- N'-[4-[(trifluoromethyl)thio]phenyl]: A para-substituted aryl group with a trifluoromethylthio (-SCF₃) substituent, known for its electron-withdrawing and lipophilic properties.
Properties
Molecular Formula |
C19H19F3N4OS |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-propan-2-yl-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea |
InChI |
InChI=1S/C19H19F3N4OS/c1-12(2)26(11-13-10-24-17-16(13)4-3-9-23-17)18(27)25-14-5-7-15(8-6-14)28-19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,24)(H,25,27) |
InChI Key |
RRVACAXLPPVGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CNC2=C1C=CC=N2)C(=O)NC3=CC=C(C=C3)SC(F)(F)F |
Origin of Product |
United States |
Biological Activity
Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a pyrrolo[2,3-b]pyridine moiety and a trifluoromethylthio-substituted phenyl group, suggest potential for diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- is , with a molecular weight of 392.4 g/mol. The compound features a urea backbone with various substituents that enhance its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Urea Backbone | Central structure contributing to biological activity |
| Pyrrolo[2,3-b]pyridine Moiety | Provides potential for interaction with biological targets |
| Trifluoromethylthio Group | Enhances lipophilicity and may influence pharmacokinetics |
Research indicates that compounds similar to Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- exhibit significant biological activities such as:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Certain structural analogs possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Phosphodiesterase Inhibition : Related compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
Case Studies
- PDE4B Inhibition : A study on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated that specific compounds exhibited potent inhibition of PDE4B, leading to reduced TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
- Anticancer Studies : Research on pyrrolo[2,3-b]pyridine derivatives has revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl) | Urea backbone with chlorinated phenyl groups | Anticancer | Chlorine substitution enhances potency |
| Fluorinated Ureas | Urea with fluorinated aromatic rings | Antimicrobial | Fluorination increases lipophilicity |
| Pyridine-based Ureas | Ureas containing pyridine moieties | Diverse activities | Versatile scaffold for drug design |
The uniqueness of Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- lies in its specific combination of functional groups that may offer distinct pharmacological profiles compared to these similar compounds .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related studies suggest that modifications in the structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. For example:
- Lipophilicity : The presence of trifluoromethyl groups typically increases lipophilicity, which can enhance membrane permeability.
- Metabolic Stability : The urea moiety may influence metabolic pathways; however, further studies are needed to elucidate these effects.
Toxicological Profile
Initial assessments indicate that compounds within this class may exhibit low toxicity; however, comprehensive toxicological evaluations are essential for clinical applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]- exhibit significant biological activities. Potential applications include:
- Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : The presence of fluorinated groups has been associated with increased antimicrobial activity.
- Kinase Inhibition : Similar compounds are being explored as inhibitors for specific kinases involved in cancer progression.
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl) | Urea backbone with chlorinated phenyl groups | Anticancer | Chlorine substitution enhances potency |
| Fluorinated Ureas | Urea with fluorinated aromatic rings | Antimicrobial | Fluorination increases lipophilicity |
| Pyridine-based Ureas | Ureas containing pyridine moieties | Diverse activities | Versatile scaffold for drug design |
Case Studies
- Anticancer Research : A study demonstrated that derivatives of pyrrolopyridines showed promising results in inhibiting tumor growth in vitro and in vivo models. The specific interactions between these compounds and cancer cell receptors were analyzed to understand their mechanism of action better.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar urea derivatives against various bacterial strains. The results indicated enhanced efficacy due to the trifluoromethyl group, which improved membrane penetration.
- Kinase Inhibition Studies : Research has been conducted on the potential of pyrrolopyridine derivatives as kinase inhibitors. These studies highlighted their ability to selectively inhibit specific kinases involved in signaling pathways associated with cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Similar Urea Derivatives
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related urea derivatives:
*Estimated based on structural analogs.
Key Observations:
- Lipophilicity : The target compound’s trifluoromethylthio (-SCF₃) group confers higher logP (~4.5 estimated) compared to fluometuron (logP ~2.8) and 75302-62-4 (logP ~3.1). This enhances membrane permeability, critical for bioavailability .
- Heterocyclic Motifs : The pyrrolopyridine moiety in the target compound and M509-0376 may improve target binding (e.g., kinase ATP pockets) compared to simpler aryl groups in fluometuron .
- Electron-Withdrawing Groups: The -SCF₃ group (target) vs. -NO₂ (75302-62-4) or -CF₃ (fluometuron) influences electronic effects and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
